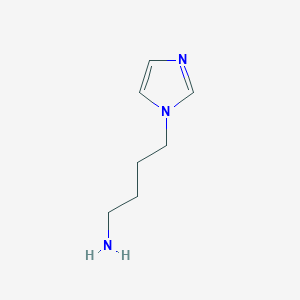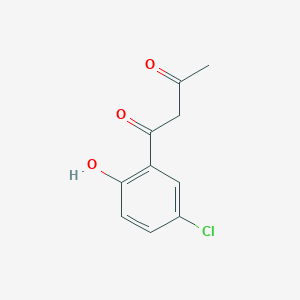
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene
Übersicht
Beschreibung
Synthesis Analysis
PFN can be synthesized in several ways, including the reaction of 4-pentafluorophenyl-2-nitroacetonitrile with formaldehyde in the presence of sodium hydroxide. The resulting PFN is then purified through recrystallization.Molecular Structure Analysis
The molecular formula of PFN is C8H3F5NO2. It has a molecular weight of 245.1 g/mol.Chemical Reactions Analysis
PFN can be analyzed using different methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. These methods allow for the quantification of PFN and the detection of impurities in samples.Physical And Chemical Properties Analysis
PFN has a melting point of 108-110°C and a boiling point of 250°C. It is highly soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water. The density of PFN is 1.591 g/mL at 25 °C , and its refractive index is n20/D 1.525 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Reactivity
- Novel Synthesis of Alkenes: A study demonstrated a novel synthesis route for trans-alkenes through reactions of (E)-beta-nitrostyrenes with triethylborane or tricyclohexylborane, generating high yields of trans-alkenes in the presence of oxygen as a radical initiator (Liu et al., 2001).
Interaction Studies
- Hydrogen and Halogen Bonding: Another study explored the strong hydrogen bond and halogen bond acceptor properties of a metal fluorides compound, shedding light on the potential for designing novel intermolecular interactions (Libri et al., 2008).
Chemical Reactions and Mechanisms
- Thermal Reactions of Esters: Research into the thermal reactions of esters revealed pseudopericyclic eight-centered cis-elimination, offering insights into reaction mechanisms and the nature of chemical bonds (Ji et al., 2009).
Catalyst Studies
- Platinum Catalysts for Hydrogenation: A study on FeOx-supported platinum single-atom catalysts highlighted their high activity and selectivity for the hydrogenation of substituted nitroarenes, presenting a significant advancement in catalyst design (Wei et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBACRWAXVCTNR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420991 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene | |
CAS RN |
207605-39-8 | |
| Record name | ST51006781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)






